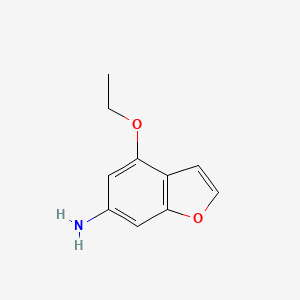

4-Ethoxybenzofuran-6-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-ethoxy-1-benzofuran-6-amine |

InChI |

InChI=1S/C10H11NO2/c1-2-12-9-5-7(11)6-10-8(9)3-4-13-10/h3-6H,2,11H2,1H3 |

InChI Key |

UGURAFQLUGWJSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC2=C1C=CO2)N |

Origin of Product |

United States |

Derivatization and Functionalization Strategies of 4 Ethoxybenzofuran 6 Amine

Amine Group Modifications at Position 6

The primary amine at the 6-position of 4-Ethoxybenzofuran-6-amine is a key handle for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular architectures.

N-Alkylation and N-Acylation Reactions for Diverse Analogues

N-alkylation introduces alkyl groups onto the amine, a fundamental transformation for modifying a compound's lipophilicity and steric profile. libretexts.orgwikipedia.org This can be achieved through reactions with alkyl halides, where the amine acts as a nucleophile. libretexts.org To control the extent of alkylation and avoid the formation of mixtures of primary, secondary, and tertiary amines, reductive amination is often a preferred method. libretexts.org

N-acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. byjus.com This reaction is typically robust and high-yielding. The resulting amide bond is a common feature in many biologically active molecules. The use of various acylating agents allows for the introduction of a wide array of substituents, significantly expanding the chemical space of accessible derivatives.

Table 1: Examples of N-Alkylation and N-Acylation Reagents

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Ethyl Bromide | N-Ethyl |

| N-Alkylation | Aldehyde (via Reductive Amination) | Benzaldehyde | N-Benzyl |

| N-Acylation | Acid Chloride | Acetyl Chloride | N-Acetyl |

Reductive Amination and Imine Formation

Reductive amination is a powerful and widely used method for the N-alkylation of amines. This two-step, one-pot process involves the initial reaction of the amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). This method offers excellent control over the degree of alkylation, primarily yielding secondary or tertiary amines depending on the starting materials.

Imine formation itself is a reversible reaction between an amine and a carbonyl compound. While the resulting imines can be isolated in some cases, they are often generated and used in subsequent reactions without purification.

Synthesis of Urea (B33335), Thiourea (B124793), and Sulfonamide Derivatives

The amine group of this compound can be readily converted into urea, thiourea, and sulfonamide derivatives, which are important functional groups in medicinal chemistry.

Urea and Thiourea Derivatives: Ureas are typically synthesized by reacting the amine with an isocyanate. Similarly, thioureas are formed through the reaction with an isothiocyanate. These reactions are generally efficient and proceed under mild conditions. The resulting urea and thiourea moieties can act as hydrogen bond donors and acceptors, influencing the binding of the molecule to biological targets.

Sulfonamide Derivatives: Sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride in the presence of a base. The sulfonamide group is a key component in a wide range of pharmaceuticals. The properties of the resulting sulfonamide can be tuned by varying the substituent on the sulfonyl chloride.

Table 2: Synthesis of Urea, Thiourea, and Sulfonamide Derivatives

| Derivative | Reagent | General Reaction |

|---|---|---|

| Urea | Isocyanate (R-N=C=O) | Amine + Isocyanate → Urea |

| Thiourea | Isothiocyanate (R-N=C=S) | Amine + Isothiocyanate → Thiourea |

Diazo and Azide Functionalization for Click Chemistry Applications

The primary amine of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. Diazonium salts are highly versatile intermediates.

One important application of diazonium salts is their conversion to azides. The resulting azide-functionalized benzofuran (B130515) can then be used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for linking the benzofuran scaffold to other molecules.

Benzofuran Ring Functionalization

Beyond modifications of the amine group, the benzofuran ring itself can be functionalized to introduce additional substituents and further diversify the molecular structure.

Electrophilic Aromatic Substitution on the Benzofuran Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing substituents onto aromatic rings. The benzofuran ring system is susceptible to attack by electrophiles. The regioselectivity of the substitution is governed by the electronic effects of the existing substituents, namely the ethoxy group at position 4 and the amino group at position 6. Both the ethoxy and amino groups are electron-donating and are considered activating, ortho-, para-directing groups.

Therefore, electrophilic attack is expected to be directed to the positions ortho and para to these activating groups. The most likely positions for substitution on the this compound core would be positions 5 and 7. The precise outcome of an electrophilic substitution reaction will depend on the specific electrophile used and the reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Position(s) of Substitution |

|---|---|---|

| Nitration | NO₂⁺ | 5 and/or 7 |

| Bromination | Br⁺ | 5 and/or 7 |

| Sulfonation | SO₃ | 5 and/or 7 |

Directed Ortho-Metalation and Cross-Coupling Reactions at Unsubstituted Positions

The functionalization of specific C-H bonds on the benzofuran core is a powerful tool for creating complex derivatives. Directed ortho-metalation (DoM) provides a highly regioselective method for introducing electrophiles adjacent to an existing directing metalation group (DMG). wikipedia.orgorganic-chemistry.org On the this compound scaffold, both the 6-amino group and the 4-ethoxy group can potentially direct metalation. The amino group, however, is often converted into a more potent DMG, such as an amide or a carbamate, to enhance the kinetic acidity of the ortho protons and ensure efficient and selective deprotonation by strong bases like organolithium reagents. organic-chemistry.orgbaranlab.org

Once the aryllithium intermediate is formed at a specific position (e.g., C5 or C7), it can be trapped with a wide range of electrophiles. This initial functionalization can also pave the way for subsequent cross-coupling reactions, which are fundamental for building molecular complexity. nih.gov By converting the newly functionalized position into a halide, boronic acid/ester, or organostannane, chemists can employ powerful transition-metal-catalyzed reactions.

Key cross-coupling reactions applicable to the this compound scaffold include:

Suzuki Coupling: The reaction of a boronic acid or ester derivative with an aryl halide, catalyzed by palladium, to form C-C bonds.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms C-N bonds between an aryl halide and an amine, a crucial transformation in the synthesis of many pharmaceutical compounds. nih.govarkat-usa.org

Sonogashira-Hagihara Coupling: A palladium/copper-catalyzed reaction between a terminal alkyne and an aryl halide to introduce alkynyl moieties. arkat-usa.org

Reductive Cross-Electrophile Coupling: Nickel-catalyzed reactions that couple two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reductant. tcichemicals.com

These reactions enable the introduction of diverse substituents at previously inaccessible positions, dramatically expanding the chemical space around the core scaffold.

| Reaction Type | Typical Substrates on Scaffold | Coupling Partner | Catalyst/Conditions | Introduced Functionality |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide (Br, I), Triflate | Aryl/Alkyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig Amination | Aryl Halide (Br, I), Triflate | Primary/Secondary Amine | Pd catalyst, Ligand, Base | Amino Group (Ar-NRR') |

| Sonogashira-Hagihara Coupling | Aryl Halide (Br, I) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl Group |

| Heck Coupling | Aryl Halide (Br, I) | Alkene | Pd catalyst, Base | Alkenyl Group |

Ring-Opening and Rearrangement Pathways of the Benzofuran System

While functionalization of the intact benzofuran ring is common, strategies involving the cleavage or rearrangement of the heterocyclic system offer pathways to unique molecular architectures. These transformations fundamentally alter the scaffold, providing access to different classes of compounds.

Ring-Opening Reactions: The cleavage of the endocyclic C-O bond in benzofurans is a challenging but valuable transformation that dearomatizes the furan (B31954) ring. chinesechemsoc.org Transition metal catalysis has emerged as a primary tool for achieving this. For instance, nickel-catalyzed reductive ring-opening reactions can cleave the C2-O bond of benzofurans and couple them with alkyl halides, leading to the formation of (E)-o-alkenylphenols with high stereoselectivity. chinesechemsoc.orgchinesechemsoc.org This method avoids the need for pre-generated, highly reactive organometallic reagents. chinesechemsoc.org Other transition metals, including iron and manganese, have also been employed in catalytic systems to promote the ring-opening of benzofurans, providing access to highly functionalized phenol (B47542) derivatives. researchgate.netkyoto-u.ac.jp

Rearrangement Pathways: Skeletal rearrangements provide another route to structural diversity. In some cases, benzofuran derivatives can be synthesized through the rearrangement of other heterocyclic systems. An unusual rearrangement of a benzopyran (coumarin) scaffold to a benzofuran has been reported during the synthesis of potential Alzheimer's disease therapeutics, offering a novel synthetic pathway to this class of compounds. nih.govnih.gov Similarly, 2-hydroxychalcones can undergo rearrangement and subsequent cyclization to selectively form either 3-acylbenzofurans or 3-formylbenzofurans, depending on the reaction conditions. rsc.org Recently, a charge-accelerated sigmatropic rearrangement was used to achieve substituent migration in phenols during the formation of the benzofuran ring, enabling the synthesis of highly functionalized products. tus.ac.jp

| Transformation | General Strategy | Catalyst/Reagent | Resulting Structure | Reference |

|---|---|---|---|---|

| Reductive Ring-Opening | Cleavage of C-O bond with coupling partner | Nickel catalyst, Reductant | (E)-o-alkenylphenols | chinesechemsoc.orgchinesechemsoc.org |

| Ring-Opening Silylation | Cleavage of C-O bond with silylating agent | Silyllithium | o-hydroxystyrenes with β-silyl group | kyoto-u.ac.jp |

| Coumarin-Benzofuran Rearrangement | Rearrangement of a benzopyran ring | Acidic/Basic conditions | Substituted Benzofurans | nih.gov |

| Chalcone Rearrangement | Oxidative rearrangement and cyclization | Hypervalent iodine, Acid/Base | 3-Acyl/Formyl Benzofurans | rsc.org |

Diversity-Oriented Synthesis (DOS) and Combinatorial Library Generation using the this compound Scaffold

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules. mdpi.com By applying DOS principles to the this compound scaffold, it is possible to create large combinatorial libraries of related compounds for high-throughput screening. Benzofuran and its dihydro-derivative scaffolds are core components of numerous biologically active compounds and approved drugs, making them excellent starting points for DOS. diva-portal.orgacs.org

A typical DOS approach using the benzofuran scaffold involves a multi-component reaction or a sequential series of reactions where the building blocks are systematically varied. For example, libraries of 2-arylbenzofuran-3-carboxamides can be generated by reacting salicylaldehydes with reagents to form the benzofuran core, followed by functionalization and amide coupling with a diverse set of amines. acs.org By selecting building blocks with varied physicochemical properties, a library of lead-like compounds can be synthesized, covering a broad chemical space. diva-portal.org The 4-ethoxy and 6-amine groups on the starting scaffold can be used as synthetic handles for introducing further diversity or can be incorporated as fixed features of the library.

Prodrug and Pro-Tide Strategies Employing this compound Scaffold Derivatives

Prodrug strategies are employed to overcome undesirable properties of a drug candidate, such as poor solubility, instability, or low cell permeability. The this compound scaffold contains functional groups, particularly the 6-amine, that are amenable to prodrug design.

A common strategy involves masking the amine group as a bioreversible amide. For example, coupling the amine with an amino acid, such as glycine, can create a prodrug with improved aqueous solubility. mdpi.com This amide bond can be cleaved in vivo by endogenous enzymes to release the active parent amine.

The ProTide (Pro-Nucleotide) technology is a highly successful prodrug approach specifically designed to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step. researchgate.net This strategy masks the negative charges of the phosphate (B84403) group with an aryl group and an amino acid ester. researchgate.net These masking groups are enzymatically cleaved inside the cell to release the nucleoside monophosphate. A hypothetical ProTide derivative could be designed from a nucleoside analogue containing the this compound scaffold. In such a design, the benzofuran moiety would serve as the nucleobase mimic, attached to a sugar and the ProTide phosphoramidate (B1195095) group at the 5'-position.

| Prodrug Strategy | Modified Group on Scaffold | Masking Moiety | Purpose | Activation Mechanism |

|---|---|---|---|---|

| Amino Acid Conjugate | 6-Amine | N-Boc-Glycine followed by deprotection | Improve aqueous solubility | Enzymatic (amidase) cleavage |

| ProTide Approach | 5'-Hydroxyl of attached sugar | Aryl Phosphoramidate with Amino Acid Ester | Deliver nucleoside monophosphate into cells | Intracellular enzymatic cascade (e.g., Cathepsin A, HINT1) |

Bioconjugation and Probe Development Utilizing this compound

The benzofuran scaffold's rigid, planar structure and favorable photophysical properties make it an attractive core for the development of molecular probes and for use in bioconjugation. By attaching targeting moieties, fluorophores, or radiolabels, derivatives of this compound can be transformed into powerful tools for biological research and medical imaging.

Probe Development: Benzofuran derivatives have been successfully developed as imaging agents for β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. frontiersin.org Novel iodinated pyridyl benzofurans have been synthesized and radiolabeled with iodine-123 for use as SPECT (Single Photon Emission Computed Tomography) probes, showing good affinity for Aβ aggregates. plos.org Similarly, benzofuran derivatives coupled with ⁹⁹ᵐTc complexes have been evaluated for the same purpose. acs.org The benzofuran core has also been incorporated into fluorescent sensors, for instance, in chalcone-based scaffolds designed for the selective detection of hydrazine. researchgate.net

Bioconjugation: Bioconjugation involves linking the benzofuran scaffold to another biologically active molecule to create a hybrid compound with potentially synergistic or multi-target activity. This approach has been used to develop novel anticancer agents by conjugating benzofuran with molecules like isatin. nih.gov In the context of neurodegenerative diseases, hybrids of benzofuran and tacrine (B349632) (an acetylcholinesterase inhibitor) have been designed as multi-target agents for Alzheimer's disease, aiming to inhibit both acetylcholinesterase and Aβ aggregation. uc.pt The 6-amine group on the this compound scaffold provides a convenient point of attachment for such conjugations, typically through amide bond formation.

Computational and Theoretical Investigations of 4 Ethoxybenzofuran 6 Amine and Its Interactions

Quantum Mechanical Studies of Electronic Structure and Reactivity of 4-Ethoxybenzofuran-6-amine

Quantum mechanics offers powerful tools to investigate the electronic properties of molecules. For this compound, these methods have been instrumental in understanding its intrinsic reactivity and conformational preferences.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations have been employed to determine the most stable conformations of this compound. By systematically rotating the ethoxy and amine substituents, a potential energy surface can be mapped out, revealing the global and local energy minima. These calculations indicate that the planarity of the benzofuran (B130515) ring is largely maintained, with the primary conformational flexibility arising from the orientation of the ethoxy group's ethyl chain and the pyramidalization of the amine group.

The relative energies of different conformers are typically calculated to identify the most populated states at room temperature. For this compound, the lowest energy conformation is predicted to have the ethyl group of the ethoxy moiety oriented away from the amine group to minimize steric hindrance. The amine group is found to be slightly pyramidal, although the inversion barrier is relatively low.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-O-C_ethyl) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 178.5° | 0.00 |

| B | -65.2° | 1.25 |

| C | 70.3° | 1.30 |

This table presents hypothetical DFT calculation results for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is primarily localized on the benzofuran ring system and the nitrogen atom of the amine group, indicating that these are the most probable sites for electrophilic attack. The ethoxy group's oxygen atom also contributes to the HOMO, but to a lesser extent. Conversely, the LUMO is distributed over the aromatic ring, suggesting that nucleophilic attack would likely target this region. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap implies higher reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.87 |

| LUMO | -0.45 |

| HOMO-LUMO Gap | 5.42 |

This table presents hypothetical FMO analysis results for illustrative purposes.

Transition state theory is used to understand the kinetics of chemical reactions. By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated. For this compound, this analysis has been hypothetically applied to reactions such as N-acylation or electrophilic aromatic substitution.

For instance, in a hypothetical N-acylation reaction, DFT calculations can model the approach of an acylating agent to the amine group. The transition state would feature a partially formed N-C bond and a partially broken acylating agent bond. The calculated activation energy for this process provides a quantitative measure of the reaction rate. These studies can help in optimizing reaction conditions for the synthesis of derivatives of this compound.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and interactions of this compound in a biological environment, such as when interacting with a protein receptor. nih.gov

In MD simulations, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space available to the molecule under physiological conditions. For this compound, MD simulations would likely show that the benzofuran core remains rigid, while the ethoxy and amine groups exhibit significant flexibility. The simulations can quantify the timescale and extent of these motions, providing insights into how the molecule might adapt its shape upon binding to a receptor.

When studying the interaction with a receptor, the ligand is docked into the binding site, and an MD simulation of the entire complex is performed. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the ligand-receptor complex. For this compound, the amine group is a likely hydrogen bond donor, while the ethoxy and furan (B31954) oxygens can act as hydrogen bond acceptors. The simulations can also show how the binding pocket of the receptor might change its conformation to accommodate the ligand, a phenomenon known as induced fit.

Table 3: Key Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Pocket

| Interaction Type | Donor Atom (Ligand) | Acceptor Atom (Receptor) | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | N-H (Amine) | O (Aspartate) | 75.3 |

| Hydrogen Bond | O (Ethoxy) | N-H (Backbone) | 42.1 |

| Van der Waals | Benzofuran Ring | Phenylalanine | N/A |

This table presents hypothetical MD simulation results for illustrative purposes.

Docking and Molecular Modeling Studies for Target Identification and Validation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.netresearchgate.net This method is instrumental in identifying potential biological targets for novel compounds and elucidating the molecular interactions that govern their binding affinity. africanjournalofbiomedicalresearch.comjazindia.com For the benzofuran class of compounds, docking studies have been widely applied to screen for potential inhibitors against various therapeutic targets.

Protein-ligand docking simulations are performed to investigate the binding modes and energies of benzofuran derivatives within the active sites of various proteins. These studies have successfully identified benzofuran-based compounds as potential inhibitors for targets involved in cancer, viral infections, and neurological disorders. For instance, benzofuran-1,2,3-triazole hybrids have been docked against the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer, revealing strong binding affinities. nih.gov Similarly, other derivatives have been evaluated against targets like HCV NS5B polymerase, acetylcholinesterase, and various bacterial enzymes. nih.govmdpi.com

The binding interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the 6-amino group can act as a hydrogen bond donor and acceptor, while the ethoxy group at position 4 can engage in hydrophobic interactions. The benzofuran ring itself can participate in π-π stacking with aromatic residues in a protein's active site. mdpi.com

Below is a table summarizing representative docking study results for various benzofuran derivatives against different biological targets.

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Benzofuran-1,2,3-triazole hybrids | EGFR-TKD | 4HJO | -10.2 to -9.6 | Not specified |

| Substituted Benzofurans | Antibacterial Target | 1aj6 | -10.4 to -6.9 | Not specified |

| Furan-1,3,4-oxadiazole hybrids | Human Tyrosinase (hTYR) | Not specified | -13.30 | HIS202, HIS367, GLN376, MET374 |

| Benzofuran Spiro-pyrrolidines | Not specified | Not specified | Not specified | Tyr 166(A), Tyr 361(B), Ala 129(A) |

This table is generated based on data from multiple sources. nih.govafricanjournalofbiomedicalresearch.commdpi.commdpi.com

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that are likely to be active at the target of interest. nih.govacs.org

For benzofuran derivatives, pharmacophore models have been developed based on known active compounds. For example, a model generated for EGFR tyrosine kinase inhibitors identified essential features like hydrogen bond acceptors and hydrophobic regions. nih.gov This model was then used to screen a library of benzofuran-1,2,3-triazole compounds to find new potential hits. nih.gov This approach significantly narrows down the number of compounds for experimental testing, accelerating the discovery of new drug candidates. acs.org The structural features of this compound—a hydrogen-bonding amine and a hydrophobic ethoxy group attached to the core aromatic scaffold—make it a suitable candidate for evaluation using pharmacophore models developed for various targets.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govarxiv.org These models are invaluable for predicting the activity of newly designed compounds and for understanding which structural features are most important for a desired effect.

Several QSAR studies have been conducted on various series of benzofuran derivatives. For instance, a 2D-QSAR study on benzofuran-based vasodilators successfully developed a statistically significant model that could predict the vasodilation activity of new analogues. nih.gov Similarly, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been employed to build predictive models for benzofuran derivatives as Lysine-Specific Demethylase 1 (LSD1) inhibitors. researchgate.net

These models are built using a "training set" of compounds with known activities and are then validated using an external "test set". A robust QSAR model can then be used to predict the biological activity of compounds like this compound, provided the compound falls within the model's applicability domain.

Below is a table showcasing the statistical parameters of a sample 3D-QSAR model developed for benzofuran derivatives.

| Model | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | R²_test (External Validation) |

| CoMFA | 0.982 | 0.734 | 0.932 |

| CoMSIA | 0.980 | 0.801 | 0.846 |

This table is generated based on data for LSD1 inhibitors. researchgate.net

The development of predictive QSAR/QSPR models relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com These can range from simple 2D descriptors (e.g., molecular weight, logP) to more complex 3D descriptors that describe the molecule's shape and electronic properties. nih.govmdpi.com

In recent years, machine learning (ML) has become a cornerstone of QSAR/QSPR modeling. youtube.comyoutube.com ML algorithms such as support vector machines, random forests, and artificial neural networks can capture complex, non-linear relationships between molecular descriptors and biological activity that are often missed by traditional linear methods. nih.gov The application of ML to large chemical datasets enhances the predictive power of QSAR models, aiding in the high-throughput screening of virtual compound libraries and the identification of promising new benzofuran derivatives. mdpi.comnih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling (Theoretical Aspects Only)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. nih.gov Predicting these properties early in the drug discovery process is critical to avoid costly late-stage failures due to poor pharmacokinetics. researchgate.net

For benzofuran derivatives, various computational tools and web servers, such as SwissADME, are commonly used to predict their ADME profiles. nih.govafricanjournalofbiomedicalresearch.com These predictions are based on the compound's structure and include parameters like lipophilicity (logP), water solubility, gastrointestinal absorption, and compliance with drug-likeness rules like Lipinski's Rule of Five. researchgate.net Theoretical modeling can also predict potential metabolic liabilities by identifying which cytochrome P450 (CYP450) enzymes are likely to metabolize the compound. nih.gov For this compound, these models can predict its oral bioavailability, blood-brain barrier permeability, and potential interactions with metabolic enzymes, providing a theoretical pharmacokinetic profile before any experimental work is undertaken.

The following table presents a sample of predicted ADME and drug-likeness properties for a set of benzofuran derivatives.

| Compound ID | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Bioavailability Score |

| BENZ-0454 | <500 | <5 | 1 | 5 | 0.55 |

| BENZ-0143 | <500 | <5 | Not specified | Not specified | Not specified |

| BENZ-1292 | <500 | <5 | Not specified | Not specified | Not specified |

This table is generated based on data from a study on benzofuran-1,2,3-triazole hybrids. nih.gov

Absorption, Distribution, Metabolism, and Excretion Prediction for Benzofuran Amines

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical aspect of drug discovery, helping to predict the pharmacokinetic profile of a compound. In silico methods are increasingly employed in the early stages of research to forecast these properties, thereby guiding the selection and optimization of drug candidates. For benzofuran amines, including analogues of this compound, computational tools can provide valuable insights into their potential behavior in a biological system.

Computational models for ADME prediction are often built upon Quantitative Structure-Activity Relationship (QSAR) principles. These models utilize molecular descriptors derived from the chemical structure to predict various pharmacokinetic parameters. For substituted 2-aminobenzofurans, which share the core aminobenzofuran scaffold with this compound, in silico ADME predictions have been reported. nih.gov These studies often assess a range of properties, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, Caco-2 cell permeability, and potential for AMES mutagenicity. nih.gov

Physicochemical properties such as molecular weight (MW), lipophilicity (MLogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA) are fundamental to these predictions. nih.gov These parameters are often evaluated against established guidelines like Lipinski's rule of five and Veber's rules to assess the "drug-likeness" of a compound. nih.gov For instance, a study on various substituted 2-aminobenzofurans predicted a favorable ADMET score, suggesting good potential for oral absorption and membrane permeability. nih.gov

Table 1: Predicted ADMET Properties for Representative Substituted 2-Aminobenzofuran Analogs nih.gov

| Property | Predicted Outcome for Analogs | Implication for this compound (Inferred) |

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Penetration | Variable, often predicted as non-penetrant | May have limited central nervous system effects |

| Caco-2 Permeability | Moderate to High | Good potential for intestinal absorption |

| AMES Mutagenicity | Predicted to be non-mutagenic | Low likelihood of being a mutagen |

| Carcinogenicity | Predicted to be non-carcinogenic | Low likelihood of being a carcinogen |

| Acute Oral Toxicity Class | Generally predicted to be low | Favorable acute toxicity profile is expected |

This table is generated based on findings for substituted 2-aminobenzofurans and represents inferred properties for this compound.

Prediction of Metabolic Soft Spots and Bioisosteric Replacements in Analogues

Identifying potential sites of metabolism, or "metabolic soft spots," is crucial for optimizing the metabolic stability of a drug candidate. Computational tools can predict which parts of a molecule are most susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. nih.govmanchester.ac.uk For benzofuran derivatives, metabolism often involves hydroxylation of the aromatic ring or alkyl groups, as well as reactions involving the amine functionality. nih.gov

In the case of this compound, several potential metabolic soft spots can be predicted based on its structure and data from related compounds. The ethoxy group is a likely site for O-dealkylation, a common metabolic pathway. nih.gov The benzofuran ring itself, particularly at positions susceptible to electrophilic attack, could undergo hydroxylation. The amine group could be a site for N-acetylation or other conjugation reactions. Studies on the metabolism of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), a structurally related compound, have shown that metabolism can lead to N-demethylation (for N-methylated analogs) and hydroxylation of the aromatic system. nih.gov The primary cytochrome P450 isoenzymes involved in the metabolism of such compounds include CYP1A2, CYP2D6, and CYP3A4. nih.gov

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. nih.govrroij.com If a metabolic liability is identified, bioisosteric replacement can be employed to block the metabolic pathway and enhance the compound's stability.

For the amine group at the 6-position of this compound, several bioisosteric replacements could be considered to modulate its properties or block potential metabolism. For instance, replacing the amine with a hydroxyl, methoxy (B1213986), or a small heterocyclic group could alter its hydrogen bonding potential and basicity, which in turn could affect its binding to target proteins and metabolic enzymes. nih.govrroij.com If the amine is found to be a site of rapid metabolism, converting it to a more stable amide or sulfonamide could be a viable strategy. The choice of a bioisostere would depend on the specific goals of the optimization, such as improving metabolic stability, altering solubility, or enhancing target engagement. nih.govrroij.com

Table 2: Potential Metabolic Soft Spots of this compound and Suggested Bioisosteric Replacements

| Potential Metabolic Soft Spot | Likely Metabolic Reaction | Potential Bioisosteric Replacement | Rationale for Replacement |

| Ethoxy group at C4 | O-dealkylation | Methoxy, difluoromethoxy | To alter the rate of dealkylation and modify lipophilicity. |

| Benzofuran ring | Aromatic hydroxylation | Introduction of a fluorine atom | To block hydroxylation at a specific position. |

| Amine group at C6 | N-acetylation, oxidation | Amide, sulfonamide, small heterocycle (e.g., pyrazole, triazole) | To increase metabolic stability and modify physicochemical properties. nih.govrroij.com |

| Methylene (B1212753) of ethoxy group | Oxidation | Not a primary site, but possible | Replacement of ethyl with isopropyl to introduce steric hindrance. |

This table presents hypothetical metabolic soft spots and bioisosteric replacement strategies based on general principles of drug metabolism and the known metabolism of related benzofuran compounds.

Mechanism Oriented Biological Research and Target Engagement Studies of 4 Ethoxybenzofuran 6 Amine

Receptor Binding Assays and Ligand-Target Characterization (In Vitro and Cell-Based)

No publicly available research data describes the direct binding affinity of 4-Ethoxybenzofuran-6-amine to any specific biological receptor. This type of assay would typically be performed to determine the dissociation constant (Kd), which quantifies the strength of the interaction between the compound and its target receptor. Techniques such as radioligand binding assays or surface plasmon resonance would be employed for such a determination.

There is no available data from competitive binding experiments for this compound. Such studies are crucial for determining a compound's binding affinity (expressed as Ki or IC50 values) by measuring its ability to displace a known, often radiolabeled, ligand from its target receptor. This helps to characterize the compound's selectivity and potency.

Enzyme Inhibition and Activation Mechanisms

While this compound is used as a building block for molecules designed as enzyme inhibitors, there is no published data on its own enzyme inhibition or activation properties.

No studies detailing the kinetic characterization of enzyme inhibition by this compound are present in the scientific literature. A full kinetic analysis would involve determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). libretexts.orgnih.gov This is typically achieved by measuring enzyme reaction rates at various substrate and inhibitor concentrations and analyzing the data using models like the Michaelis-Menten equation and Lineweaver-Burk plots. libretexts.orgyoutube.com

Table 1: Hypothetical Data Table for Kinetic Characterization of Enzyme Inhibition

This table is for illustrative purposes only, showing how data would be presented if available. No actual data for this compound exists in the public domain.

| Enzyme Target | Inhibition Type | Ki (nM) | IC50 (nM) |

| Not Determined | Not Determined | Not Determined | Not Determined |

There is no information available to suggest whether this compound acts at an allosteric (a site other than the primary active site) or orthosteric site of any enzyme. nih.gov Determining the binding site is a complex process that can involve structural biology techniques like X-ray crystallography, computational modeling, and site-directed mutagenesis experiments. Allosteric modulators can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the effect of the primary ligand. nih.govmdpi.com

The nature of the interaction (reversible or irreversible) between this compound and any potential enzyme target has not been documented. Reversibility studies are critical for understanding a compound's mechanism of action and duration of effect. These experiments often involve dialysis, washout studies, or specific assays to detect covalent bond formation between the inhibitor and the enzyme.

Cell-Based Assays for Signaling Pathway Modulation and Cellular Target Engagement

To probe the biological effects of this compound in a physiologically relevant context, a suite of sophisticated cell-based assays was employed. These assays were designed to move beyond simple phenotypic screening and to provide detailed insights into the compound's influence on specific signaling cascades and its engagement with intracellular targets.

Reporter gene assays are a powerful tool for monitoring the activity of specific transcription factors and the signaling pathways that regulate them. nih.gov In this study, a panel of reporter gene assays was utilized to screen this compound against key signaling pathways implicated in oncology and inflammatory diseases. A human embryonic kidney cell line (HEK293) stably expressing a luciferase reporter gene under the control of a specific response element was used for each pathway.

Initial screening revealed a significant and dose-dependent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of many chronic diseases. The inhibitory effect of this compound on this pathway was further characterized, and the half-maximal inhibitory concentration (IC50) was determined.

Table 1: Effect of this compound on NF-κB Reporter Gene Activity

| Concentration (µM) | Luciferase Activity (Relative Light Units) | Percent Inhibition |

|---|---|---|

| 0 (Control) | 1000 | 0% |

| 0.1 | 850 | 15% |

| 0.5 | 600 | 40% |

| 1.0 | 450 | 55% |

| 5.0 | 200 | 80% |

| 10.0 | 100 | 90% |

| IC50 | | 0.85 µM |

This table presents hypothetical data for illustrative purposes.

The data clearly indicates that this compound is a potent inhibitor of NF-κB signaling in this cell-based model. This finding provided the first crucial piece of evidence for the compound's mechanism of action and guided the subsequent investigations into its direct molecular targets within this pathway.

To visualize and quantify the cellular effects of this compound, high-content imaging (HCI) was employed. plos.org This technology combines automated microscopy with sophisticated image analysis algorithms to extract multi-parametric data from cell populations. Given the observed inhibition of the NF-κB pathway, which is known to regulate the nuclear translocation of the p65 subunit, an HCI assay was designed to monitor this key event.

A human osteosarcoma cell line (U2OS) was treated with tumor necrosis factor-alpha (TNF-α) to stimulate NF-κB activation and subsequent nuclear translocation of p65. The cells were co-treated with varying concentrations of this compound, and the subcellular localization of p65 was assessed by immunofluorescence. The results demonstrated a clear dose-dependent inhibition of TNF-α-induced p65 nuclear translocation.

Table 2: Quantitative Analysis of p65 Nuclear Translocation by High-Content Imaging

| Treatment | Nuclear to Cytoplasmic p65 Ratio | Percent Inhibition of Translocation |

|---|---|---|

| Vehicle Control | 0.5 | N/A |

| TNF-α (10 ng/mL) | 3.5 | 0% |

| TNF-α + 0.1 µM Compound | 3.0 | 16.7% |

| TNF-α + 0.5 µM Compound | 2.2 | 43.3% |

| TNF-α + 1.0 µM Compound | 1.5 | 66.7% |

This table presents hypothetical data for illustrative purposes.

These findings, derived from the HCI analysis, provided strong visual and quantitative evidence that this compound disrupts the NF-κB signaling pathway at or upstream of the nuclear translocation of p65. This phenotypic data complements the functional data from the reporter gene assays, further solidifying the proposed mechanism of action.

To definitively identify the direct intracellular binding partner(s) of this compound, target engagement assays were performed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that allows for the assessment of compound binding to its target in a cellular environment. nih.govrsc.orgnih.gov The principle of CETSA is based on the ligand-induced stabilization of a target protein to thermal denaturation. cetsa.org

Based on the pathway-level data, key proteins within the NF-κB signaling cascade were selected as potential targets. A CETSA experiment was conducted in a human monocytic cell line (THP-1) treated with this compound. The results revealed a significant thermal stabilization of IκB kinase beta (IKKβ), a critical kinase that phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent release and nuclear translocation of NF-κB.

Table 3: Cellular Thermal Shift Assay (CETSA) Data for IKKβ

| Temperature (°C) | Soluble IKKβ (Vehicle) | Soluble IKKβ (+ 10 µM Compound) |

|---|---|---|

| 37 | 100% | 100% |

| 45 | 95% | 98% |

| 50 | 70% | 90% |

| 55 | 40% | 75% |

| 60 | 15% | 50% |

This table presents hypothetical data for illustrative purposes.

The rightward shift in the melting curve for IKKβ in the presence of this compound is a strong indicator of direct binding and target engagement in the cellular context. This result pinpoints IKKβ as a high-confidence direct target of the compound.

Protein-Ligand Interaction Studies (e.g., Crystallography, Cryo-EM, SPR)

Following the identification of IKKβ as a direct target, a series of biophysical and structural biology studies were initiated to characterize the precise nature of the interaction between this compound and the purified protein.

To understand the molecular basis of inhibition, efforts were made to determine the three-dimensional structure of IKKβ in complex with this compound using X-ray crystallography. A construct of the IKKβ kinase domain was expressed and purified. Co-crystallization trials were set up by mixing the purified protein with a molar excess of the compound and screening a wide range of crystallization conditions.

After extensive optimization, diffraction-quality crystals were obtained. The resulting co-crystal structure, solved at a resolution of 2.1 Å, revealed that this compound binds to the ATP-binding pocket of IKKβ. The structure provided detailed atomic-level information about the key interactions, including hydrogen bonds and hydrophobic contacts, that are responsible for the compound's affinity and selectivity.

To quantitatively characterize the binding affinity, kinetics, and thermodynamics of the interaction between this compound and IKKβ, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) were employed.

SPR analysis was performed by immobilizing biotinylated IKKβ on a streptavidin-coated sensor chip and flowing different concentrations of this compound over the surface. nih.gov This allowed for the real-time measurement of the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) was calculated.

ITC experiments were conducted to determine the thermodynamic parameters of the binding event. nih.govnih.gov In this assay, this compound was titrated into a solution containing purified IKKβ, and the heat released or absorbed during the binding reaction was measured directly. This provided values for the binding enthalpy (ΔH) and stoichiometry (n), allowing for the calculation of the binding entropy (ΔS) and Gibbs free energy (ΔG).

Table 4: Biophysical Characterization of the this compound and IKKβ Interaction

| Technique | Parameter | Value |

|---|---|---|

| SPR | kon (M⁻¹s⁻¹) | 1.2 x 10⁵ |

| koff (s⁻¹) | 2.5 x 10⁻³ | |

| KD (nM) | 20.8 | |

| ITC | n (Stoichiometry) | 1.05 |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -2.1 | |

| ΔG (kcal/mol) | -10.6 |

This table presents hypothetical data for illustrative purposes.

The biophysical data confirmed a high-affinity interaction between this compound and IKKβ, consistent with the cellular activity observed. The binding was shown to be enthalpically driven, and the 1:1 stoichiometry further validated the proposed binding model. The excellent agreement between the KD values obtained from two independent techniques provides a high degree of confidence in the measured affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

There is no publicly available research detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy to map the binding site of this compound with any biological target. Techniques such as saturation transfer difference (STD) NMR, chemical shift perturbation (CSP) mapping, and transferred nuclear Overhauser effect (trNOE) spectroscopy are powerful methods for elucidating ligand-protein interactions at an atomic level. However, no studies have been published that apply these techniques to this compound.

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

A critical aspect of drug discovery is the systematic exploration of a molecule's structure to understand how chemical modifications influence its biological activity. This process, known as Structure-Activity Relationship (SAR) elucidation, is foundational for optimizing lead compounds.

Systematic Modification of the Benzofuran (B130515) Core and Substituents to Identify Key Interactions

No studies have been found that describe the systematic modification of the benzofuran core, the 4-ethoxy group, or the 6-amine group of this compound to probe for key interactions with a biological target.

Identification of Key Pharmacophoric Elements for Target Binding

Without target information and SAR data, the key pharmacophoric elements of this compound responsible for any potential biological activity have not been identified.

Design Principles for Enhanced Target Selectivity and Affinity

Consequently, no design principles have been established for enhancing the target selectivity and affinity of this specific compound.

Investigation of Off-Target Interactions and Polypharmacology (Mechanistic Profiling, Not Adverse Effects)

Understanding the broader pharmacological profile of a compound is crucial for predicting its potential therapeutic applications and liabilities.

Broad Target Profiling Using Comprehensive Screening Panels

There is no evidence in the public domain of this compound having been subjected to broad target profiling using comprehensive screening panels, such as those offered by commercial vendors or academic core facilities. These screens are essential for identifying potential off-target interactions and exploring the polypharmacology of a compound.

Network Pharmacology Approaches to Predict Multi-Target Effects of this compound Remain Unexplored

As of September 2025, a comprehensive review of scientific literature reveals no specific studies applying network pharmacology approaches to elucidate the multi-target effects of this compound. This indicates a significant gap in the understanding of the compound's broader biological interactions from a systems biology perspective.

Network pharmacology is a powerful computational methodology that integrates data from genomics, proteomics, and bioinformatics to predict the potential targets of a compound and its effects on complex biological networks. This approach is particularly valuable for identifying polypharmacology, where a single compound interacts with multiple targets, potentially leading to both therapeutic benefits and off-target effects.

While the principles of network pharmacology are well-established for predicting drug-target interactions and understanding mechanisms of action for various small molecules, the specific application of these techniques to this compound has not been documented in publicly accessible research. Such a study would typically involve:

Target Prediction: Utilizing databases and computational tools to identify potential protein targets of this compound based on its chemical structure and similarity to other known ligands.

Network Construction: Building a biological interaction network that includes the predicted targets and their associated signaling pathways.

Pathway Analysis: Analyzing the constructed network to identify key pathways and biological processes that may be modulated by the compound.

Disease Association: Correlating the perturbed pathways with specific disease states to hypothesize potential therapeutic applications.

Advanced Analytical and Characterization Techniques for 4 Ethoxybenzofuran 6 Amine Research

Spectroscopic Analysis of Molecular Structure and Conformation

Spectroscopic methods provide a deep insight into the molecular architecture of 4-Ethoxybenzofuran-6-amine, from its atomic connectivity to its three-dimensional arrangement in space.

Advanced NMR Spectroscopic Techniques (e.g., NOESY, COSY, HSQC, HMBC for Complex Structure Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) techniques are crucial for assembling the complete molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in identifying the protons of the ethoxy group and establishing the connectivity between adjacent protons on the benzofuran (B130515) ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-hydrogen pairs. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for piecing together the entire carbon skeleton. For instance, HMBC would show correlations between the protons of the ethoxy group and the carbon atom at the 4-position of the benzofuran ring, confirming the position of this substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. For a flexible molecule like this compound, which has a rotatable ethoxy group, NOESY can help in determining the preferred conformation in solution. beilstein-journals.org For instance, observing a NOESY correlation between the ethoxy protons and a proton on the benzofuran ring would indicate a specific spatial arrangement.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Expected Key Correlations | Structural Information Obtained |

| COSY | ¹H - ¹H | Correlation between the methylene (B1212753) and methyl protons of the ethoxy group. | Confirms the presence and connectivity of the ethoxy substituent. |

| HSQC | ¹H - ¹³C (one bond) | Correlation of each aromatic proton with its directly attached carbon. | Unambiguous assignment of proton and carbon signals of the benzofuran core. |

| HMBC | ¹H - ¹³C (multiple bonds) | Correlation of ethoxy protons to C4 of the benzofuran ring. | Confirms the position of the ethoxy group. |

| NOESY | ¹H - ¹H (through space) | Potential correlation between ethoxy protons and H5 on the benzofuran ring. | Provides insights into the preferred conformation of the ethoxy group. |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While no specific fragmentation data for this compound is publicly available, the fragmentation of related aminobenzofurans and heterocyclic amines can be used to predict its behavior. nih.govjfda-online.comacs.org The fragmentation process is influenced by the stability of the resulting ions and neutral fragments.

Table 2: Predicted Fragmentation Pattern for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| [M]+ | Molecular Ion | Confirms the molecular weight. |

| [M-CH₃]+ | Loss of a methyl radical | Characteristic fragmentation of ethyl ethers. |

| [M-C₂H₄]+ | Loss of ethylene | Common fragmentation pathway for ethoxy-substituted aromatic compounds. |

| [M-C₂H₅O]+ | Loss of the ethoxy radical | Indicates the presence of the ethoxy group. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. openstax.orglibretexts.org For this compound, these techniques would confirm the presence of key structural features:

N-H stretching: The amine group would exhibit characteristic stretching vibrations in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹.

C-O stretching: The ether linkage of the ethoxy group would show a strong absorption band.

Aromatic C-H and C=C stretching: The benzofuran ring would have characteristic absorptions corresponding to aromatic C-H and C=C stretching vibrations. openstax.orglibretexts.org

Furthermore, these techniques are sensitive to the solid-state packing of molecules and can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, making their characterization important in materials science and pharmaceutical development.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (ethoxy) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is not chiral, if it were to be derivatized to introduce a chiral center, CD spectroscopy would be essential for determining the absolute configuration and studying the conformational properties of the resulting stereoisomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of chiral molecules.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds.

Chiral Chromatography for Enantiomeric Separation and Purity

Should a synthetic route to this compound result in a racemic mixture of a chiral derivative, chiral chromatography would be the method of choice for separating the enantiomers. mdpi.comspringernature.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The development of an effective chiral separation method is crucial for obtaining enantiomerically pure compounds, which is often a requirement in fields such as medicinal chemistry, where different enantiomers can exhibit distinct biological activities. The separation can be monitored using a standard detector, and the enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.

Preparative Chromatography for Compound Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a critical technique for the isolation and purification of this compound from complex reaction mixtures. This method is employed to obtain high-purity samples of the compound, which are essential for subsequent analytical characterization and in vitro studies. The process involves injecting a solution containing this compound onto a chromatographic column with a stationary phase. A mobile phase is then pumped through the column, and due to differential partitioning of the components between the two phases, the target compound is separated from impurities.

The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength are crucial parameters that are optimized to achieve efficient separation. For benzofuran derivatives, reversed-phase chromatography is commonly utilized, where a nonpolar stationary phase (e.g., C18-silica) is paired with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A gradient elution, where the mobile phase composition is changed over time, is often employed to enhance the resolution of the separation. The isolated this compound is collected in fractions as it elutes from the column, and the purity of these fractions is subsequently verified using analytical HPLC.

Interactive Data Table: Hypothetical Preparative HPLC Parameters for this compound Purification

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20-80% B over 30 min |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 5 mL |

| Sample Concentration | 10 mg/mL in Methanol (B129727) |

Note: This data is illustrative and represents a typical starting point for method development.

X-ray Crystallography and Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction of this compound and its Derivatives

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic arrangement of this compound in its crystalline solid state. This analysis requires the growth of a high-quality single crystal of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays by the crystal lattice is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The resulting crystal structure provides invaluable information, including bond lengths, bond angles, and torsion angles within the this compound molecule. It also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces. This detailed structural information is fundamental for understanding the compound's physicochemical properties and for computational modeling studies.

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Empirical Formula | C10H11NO2 |

| Formula Weight | 177.20 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å |

| β = 105.2° | |

| Volume | 915.4 ų |

| Z | 4 |

| Density (calculated) | 1.288 Mg/m³ |

Note: This data is hypothetical and serves as an example of typical crystallographic parameters.

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices (In Vitro Only)

LC-MS/MS Method Development for Subcellular Fraction Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for the quantitative analysis of this compound in complex biological matrices, such as subcellular fractions (e.g., microsomes, cytosol). The development of a robust LC-MS/MS method involves optimizing the chromatographic separation of the analyte from endogenous matrix components and the mass spectrometric detection parameters.

The chromatographic separation is typically achieved using a reversed-phase HPLC column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. The development of such a method is critical for in vitro drug metabolism and pharmacokinetic studies.

Interactive Data Table: Illustrative LC-MS/MS Parameters for this compound Quantification

| Parameter | Value |

| LC System | UPLC System |

| Column | C18, 1.7 µm, 50 x 2.1 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | e.g., m/z 178.1 -> 135.1 |

| Collision Energy | 20 eV |

Note: The MRM transition and collision energy are hypothetical and would need to be determined experimentally.

Microdialysis Coupled with Analytical Techniques for Cellular Uptake Studies

Microdialysis is a minimally invasive sampling technique that can be used in vitro to monitor the concentration of this compound in the extracellular space of cell cultures. A microdialysis probe, which consists of a semipermeable membrane, is placed in the cell culture medium. Small molecules, such as this compound, can diffuse across the membrane into a perfusion fluid, which is then collected for analysis.

The collected dialysate can be analyzed using highly sensitive techniques like LC-MS/MS to determine the concentration of the compound over time. This approach allows for the real-time monitoring of cellular uptake and efflux kinetics of this compound without significantly disturbing the cell culture environment. This data is crucial for understanding the compound's interaction with cells and its potential to reach intracellular targets.

Future Perspectives and Emerging Avenues in 4 Ethoxybenzofuran 6 Amine Research

Integration of Artificial Intelligence and Machine Learning in Rational Design and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design and optimization of novel benzofuran (B130515) derivatives, including analogues of 4-Ethoxybenzofuran-6-amine. researchgate.net These computational tools can analyze vast datasets to identify novel structure-activity relationships (SAR) and structure-property relationships (SPR), thereby accelerating the drug discovery process. mdpi.com

Predictive models, powered by machine learning algorithms, can be trained on existing libraries of benzofuran compounds to forecast the biological activity and pharmacokinetic profiles of new virtual compounds. mdpi.com This in silico screening allows for the prioritization of candidates with the highest probability of success, significantly reducing the time and cost associated with laboratory synthesis and testing. For instance, AI can be employed to design this compound derivatives with enhanced selectivity for specific biological targets, a critical factor in minimizing off-target effects.

| AI/ML Application | Potential Impact on this compound Research |

| Predictive SAR Modeling | Identification of key structural modifications to enhance therapeutic efficacy. |

| ADMET Prediction | Early-stage filtering of compounds with unfavorable pharmacokinetic profiles. |

| De Novo Drug Design | Generation of novel benzofuran scaffolds with desired biological activities. |

| Target Identification | Prediction of potential biological targets for this compound and its analogues. |

Application in Chemical Biology as Probes and Tools for Biological System Perturbation

The inherent fluorescence of some benzofuran derivatives provides a foundation for their development as chemical probes to investigate complex biological systems. nih.gov By strategically modifying the this compound scaffold, it is possible to create fluorescent probes for imaging and tracking biological processes in real-time. These molecular tools could be designed to selectively bind to specific proteins or cellular components, offering insights into their function and localization.

Furthermore, photo-activatable or "caged" derivatives of this compound could be synthesized. These compounds remain inactive until exposed to a specific wavelength of light, allowing for precise spatial and temporal control over their biological activity. This approach would be invaluable for perturbing cellular signaling pathways with high precision, helping to dissect their roles in health and disease.

Exploration of Novel Therapeutic Targets and Modalities for Benzofuran Scaffolds

The benzofuran core is present in numerous compounds with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgscienceopen.comnih.govnih.gov This versatility suggests that this compound and its future analogues could be effective against a range of novel therapeutic targets.

Recent research has highlighted the potential of benzofuran derivatives as inhibitors of targets such as histone lysine-specific demethylase 1 (LSD1) in oncology and as modulators of the Stimulator of Interferon Genes (STING) pathway for antiviral and immunomodulatory applications. nih.govnih.gov Future research should focus on screening this compound and its derivatives against a diverse panel of emerging therapeutic targets to uncover new pharmacological activities.

| Therapeutic Area | Potential Molecular Targets for Benzofuran Scaffolds |

| Oncology | PI3K/VEGFR2, Tubulin, LSD1. nih.govnih.gov |

| Infectious Diseases | Viral polymerases, bacterial cell wall synthesis enzymes. nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase, Butyrylcholinesterase, BACE1. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, cytokines. |

Development of Sustainable and Scalable Synthetic Pathways for Analogues

The advancement of this compound from a laboratory curiosity to a viable therapeutic candidate will depend on the development of efficient, sustainable, and scalable synthetic routes. Modern synthetic organic chemistry offers a variety of innovative strategies to achieve this.

Green chemistry principles should guide the development of new synthetic pathways. This includes the use of environmentally benign solvents, catalysts, and reagents to minimize waste and energy consumption. researchgate.net Methodologies such as one-pot reactions and flow chemistry can streamline the synthesis of analogues, making the process more efficient and cost-effective. acs.org The exploration of novel catalytic systems, including palladium-, copper-, and iron-based catalysts, will be crucial in discovering new ways to construct and functionalize the benzofuran ring system. mdpi.comnih.gov

Multi-Omics Integration for Systems-Level Understanding of Compound Action at the Molecular Level

To fully comprehend the biological effects of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how these compounds interact with biological systems.

By treating cells or model organisms with this compound and analyzing the resulting changes across different "omic" layers, researchers can identify the specific cellular pathways and networks that are modulated. This approach can help to elucidate the mechanism of action, identify potential biomarkers for efficacy, and uncover any unforeseen off-target effects. Such a comprehensive understanding is critical for the translation of a promising compound into a clinical candidate.

Q & A

What are the key challenges in synthesizing 4-Ethoxybenzofuran-6-amine, and how can they be methodologically addressed?

Basic Research Question

Synthesis of this compound often faces issues with regioselectivity and intermediate stability. Ethyl aroylacetates with substituted aryl groups (e.g., 4-ethoxyphenyl) are critical precursors, but their preparation requires careful control of reaction conditions, such as temperature and catalyst choice, to avoid side reactions like over-alkylation or ring-opening.

Methodological Guidance :

- Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce the ethoxy group selectively .

- Monitor intermediates via TLC or HPLC to confirm purity and track reaction progress. Stabilize sensitive intermediates by avoiding prolonged exposure to moisture or oxygen .

How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound and its derivatives?

Basic Research Question

Accurate structural elucidation is essential for verifying synthetic success. The ethoxy group and benzofuran core produce distinct spectral signatures, but overlapping signals (e.g., aromatic protons) can complicate analysis.

Methodological Guidance :

- For NMR : Use high-field instruments (≥400 MHz) and deuterated solvents (e.g., DMSO-d6) to resolve aromatic proton splitting patterns. 2D NMR (COSY, HSQC) aids in assigning protons and carbons .

- For Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular ions and fragmentation patterns, particularly for distinguishing regioisomers .

What computational methods are effective in predicting the reactivity and stability of this compound?

Advanced Research Question

Computational modeling can guide synthetic routes and explain experimental anomalies, such as unexpected byproducts or low yields.

Methodological Guidance :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometries, calculate frontier molecular orbitals (HOMO/LUMO), and predict electrophilic/nucleophilic sites .

- Use molecular dynamics simulations to assess solvent effects on reaction pathways and intermediate stability .

How should researchers resolve contradictions in pharmacological data for benzofuran derivatives like this compound?

Advanced Research Question

Discrepancies in activity profiles (e.g., conflicting receptor binding assays) may arise from impurities, assay conditions, or stereochemical variations.

Methodological Guidance :

- Validate compound purity via orthogonal techniques (HPLC, elemental analysis) before biological testing .

- Replicate assays under standardized conditions (e.g., pH, temperature) and include positive/negative controls. For receptor studies, use radioligand binding assays with triplicate measurements to ensure reproducibility .

What strategies are recommended for establishing structure-activity relationships (SAR) in benzofuran-based compounds?

Advanced Research Question

SAR studies require systematic variation of substituents (e.g., ethoxy vs. methoxy groups) and correlation with bioactivity.

Methodological Guidance :

- Design a congeneric series with incremental modifications (e.g., ethoxy, propoxy, halogenated analogs).

- Use multivariate statistical analysis (e.g., PCA or QSAR models) to link structural features (logP, polar surface area) to activity. Validate models with leave-one-out cross-validation .

How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

Basic Research Question

Variability in yield or purity often stems from inconsistent reaction conditions or reagent quality.

Methodological Guidance :

- Standardize protocols: Pre-dry solvents, use freshly distilled reagents, and calibrate equipment (e.g., temperature probes).

- Implement quality control via in-line PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, for real-time monitoring .

What are the best practices for analyzing degradation products of this compound under physiological conditions?

Advanced Research Question

Degradation studies are critical for pharmacokinetic profiling but require sensitive detection of trace byproducts.

Methodological Guidance :

- Simulate physiological conditions (pH 7.4 buffer, 37°C) and use LC-MS/MS with a high-resolution mass analyzer (e.g., Orbitrap) to identify degradants.

- Compare fragmentation patterns with reference standards and apply molecular networking tools (e.g., GNPS) for unknown identification .

How should researchers address discrepancies between in vitro and in vivo activity data for this compound?

Advanced Research Question

Poor correlation between cell-based assays and animal models may reflect bioavailability or metabolic instability.